molecular formula C20H25N5O3 B11008532 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide

3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B11008532
M. Wt: 383.4 g/mol
InChI Key: FXKSSPYHRIEHLE-UHFFFAOYSA-N
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Description

This compound features an intriguing structure, combining imidazole and pyrazole moieties. Let’s break it down:

  • Imidazole: : A five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It’s amphoteric, displaying both acidic and basic properties. Imidazole serves as a core component in natural products like histidine, purine, and DNA structures.

  • Pyrazole: : Another five-membered heterocyclic ring, containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their diverse biological activities.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction processes could modify the imidazole or pyrazole rings.

    Substitution: Substituents on the aromatic rings may be replaced via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkoxides).

Major Products:: The specific products depend on the reaction conditions and substituents present. Variations in the imidazole and pyrazole rings lead to diverse derivatives.

Scientific Research Applications

This compound’s versatility extends across scientific domains:

    Chemistry: As a building block for novel molecules.

    Biology: Potential bioactive properties.

    Medicine: Investigated for therapeutic applications.

    Industry: Used in drug development and materials science.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Unfortunately, detailed mechanisms remain elusive.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]-N-(2-pyrazol-1-ylethyl)propanamide

InChI

InChI=1S/C20H25N5O3/c1-14(2)15-4-6-16(7-5-15)25-19(27)17(23-20(25)28)8-9-18(26)21-11-13-24-12-3-10-22-24/h3-7,10,12,14,17H,8-9,11,13H2,1-2H3,(H,21,26)(H,23,28)

InChI Key

FXKSSPYHRIEHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCN3C=CC=N3

Origin of Product

United States

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